molecular formula C9H10FNO B1518686 4-(Dimethylamino)-3-fluorobenzaldehyde CAS No. 1021240-69-6

4-(Dimethylamino)-3-fluorobenzaldehyde

Cat. No. B1518686
CAS RN: 1021240-69-6
M. Wt: 167.18 g/mol
InChI Key: FXAPINLZEXGHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Dimethylamino)-3-fluorobenzaldehyde” is an organic compound. It contains an aldehyde group and a dimethylamino group attached to a benzene ring . It’s also known as a derivative of pyridine .


Synthesis Analysis

The synthesis of compounds similar to “4-(Dimethylamino)-3-fluorobenzaldehyde” has been reported in the literature. For instance, the synthesis of quaternary ammonium salts was carried out by microwave-assisted synthesis . Another study reported the synthesis of novel complexes involving 4-dimethylaminobenzaldehyde .


Molecular Structure Analysis

The molecular structure of “4-(Dimethylamino)-3-fluorobenzaldehyde” can be analyzed using various spectroscopic techniques. For instance, Inelastic Neutron Scattering (INS) combined with periodic DFT calculations has been used to assess the structure and dynamics of crystalline 4-(dimethylamino)benzaldehyde .


Chemical Reactions Analysis

The compound “4-(Dimethylamino)-3-fluorobenzaldehyde” can participate in various chemical reactions. For example, it has been found that temperature has a significant impact on the protonation degree of DMAP derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Dimethylamino)-3-fluorobenzaldehyde” can be determined using various techniques. For instance, the stability of the compound is due to hyper-conjugative interactions and a hydrogen-bonding network .

Scientific Research Applications

Environmental Chemistry: Mercury Detection

4-(Dimethylamino)-3-fluorobenzaldehyde: has been utilized in the development of a flow injection analysis (FIA) method incorporating a thiosemicarbazone-based coated wire electrode (CWE) for the determination of mercury (II). This method offers an efficient, cost-effective alternative to traditional instrumental methods for mercury detection in environmental waters, with a high reproducibility and a throughput of 30 samples per hour .

Biochemistry: Enzyme Assay

In biochemistry, this compound serves as a reagent in the assay of enzymes such as apotryptophanase and tryptophanase . It’s used in chromogenic methods for quantifying specific biomolecules, demonstrating its versatility in biochemical research applications .

Microplastics Identification

The compound has shown promise in the identification of microplastics in water environments. It acts as a sensitive dye that can discriminate microplastics quickly and effectively, which is crucial for environmental monitoring and research .

Molecular Biology: DNA Interaction Studies

4-(Dimethylamino)-3-fluorobenzaldehyde: derivatives have been synthesized and studied for their interaction with human DNA. These studies are significant for understanding the molecular mechanisms of action and potential therapeutic applications of these compounds .

Pharmaceutical Chemistry: Antimicrobial and Antidiabetic Activities

Derivatives of 4-(Dimethylamino)-3-fluorobenzaldehyde have been tested for their antimicrobial activities against various bacterial strains and fungi. Additionally, they have shown significant inhibition of enzymes related to diabetes, such as amylase and glucosidase, highlighting their potential in pharmaceutical research .

Analytical Chemistry: Chromogenic Agent

This compound is used as a chromogenic agent in analytical chemistry for the quantification of proanthocyanidines in cranberry powder. Its application in this field underscores its importance in the development of analytical methods for food and nutritional research .

Safety and Hazards

The safety data sheet for 4-(Dimethylamino)benzaldehyde indicates that it may cause an allergic skin reaction. Precautions include avoiding breathing dust, wearing protective gloves, and washing with plenty of soap and water if skin contact occurs .

Future Directions

The future directions for “4-(Dimethylamino)-3-fluorobenzaldehyde” could involve further studies on its structure and dynamics, as well as its potential applications in various reactions . The compound could also be studied for its potential applications in the field of medicinal chemistry .

properties

IUPAC Name

4-(dimethylamino)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAPINLZEXGHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dimethylamino)-3-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Dimethylamino)-3-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Dimethylamino)-3-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Dimethylamino)-3-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Dimethylamino)-3-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Dimethylamino)-3-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.